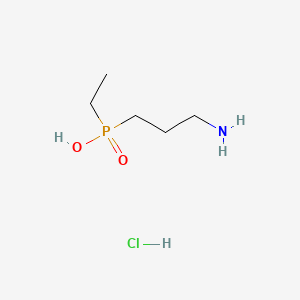

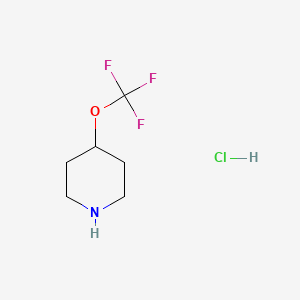

CGP 36216 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CGP 36216 hydrochloride is a selective GABA B antagonist . It displays activity at presynaptic receptors but is ineffective at GABA B postsynaptic receptors . It is a potent and selective antagonist of GABAB receptors with an IC50 value of 43 µM .

Molecular Structure Analysis

The molecular weight of CGP 36216 hydrochloride is 187.6 . Its chemical formula is C5H14NO2P.HCl . The chemical name is (3-aminopropyl) (ethyl)phosphinic acid hydrochloride .Physical And Chemical Properties Analysis

CGP 36216 hydrochloride is a white solid . It has a solubility of <18.76mg/ml in DMSO and <18.76mg/ml in water . It should be stored in a desiccated state at room temperature .Applications De Recherche Scientifique

- CGP 36216 hydrochloride acts as an antagonist of GABAB presynaptic receptors in rat brain tissue. By modulating neurotransmission, it influences synaptic plasticity and neuronal excitability .

- Researchers have explored CGP 36216 hydrochloride’s potential in epilepsy studies. Its effects on GABAB receptors may offer insights into seizure control mechanisms .

- GABAB receptors play a role in pain perception. CGP 36216 hydrochloride’s presynaptic activity could be relevant for pain modulation and analgesic strategies .

- CGP 36216 hydrochloride serves as a pharmacological tool to study GABAB receptor function. Its selective antagonism can aid drug discovery efforts targeting these receptors .

Neurotransmission Modulation

Epilepsy Research

Pain Management

Drug Development

Safety and Hazards

The safety data sheet for CGP 36216 hydrochloride indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

- Ong J, Bexis S, Marino V, et al. CGP 36216 is a selective antagonist at GABA (B) presynaptic receptors in rat brain. European journal of pharmacology. 2001;415 (2-3):191-195 .

- Froestl et al (1995) Phosphinic acid analogues of GABA. 2. Selective, orally active GABA B antagonists. J.Med.Chem. 38 3313 .

Mécanisme D'action

Target of Action

CGP 36216 hydrochloride is a selective antagonist of GABA B receptors . It primarily targets presynaptic GABA B receptors , which play a crucial role in regulating membrane excitability and synaptic transmission in the brain .

Mode of Action

CGP 36216 hydrochloride binds to the GABA B receptor with a Ki value of 0.3 μM . It displays activity at presynaptic receptors but is ineffective at GABA B postsynaptic receptors . Its action is reversed by the GABA B receptor agonist baclofen .

Pharmacokinetics

It is soluble in water and dmso , which may influence its bioavailability and distribution in the body.

Result of Action

CGP 36216 hydrochloride acts as an antagonist of baclofen-induced suppression of spontaneous discharges in a concentration-dependent manner . In rat neocortical preparations, it has been shown to increase the frequency of spontaneous firing in VTA-DA neurons .

Propriétés

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFXUJBWMPODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CGP 36216 hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)